13-Hydroxylupanine (CAS 15358-48-2) is a major tetracyclic quinolizidine alkaloid (QA) predominantly isolated from Lupinus species. Structurally, it is defined by a lupanine core featuring a critical hydroxyl group at the C-13 position. In industrial and analytical procurement, it is primarily sourced as a high-purity reference standard for food safety compliance—specifically to quantify lupin alkaloid toxicity—and as an obligatory biochemical precursor for the semi-synthesis of QA esters. Its distinct polarity, mass spectrometric fragmentation profile, and functionalizable hydroxyl moiety make it a non-negotiable material for both regulatory testing workflows and advanced alkaloid derivatization [1].
Substituting 13-hydroxylupanine with its non-hydroxylated analog, lupanine, or the benchmark QA, sparteine, critically compromises both chemical synthesis and analytical accuracy. Chemically, lupanine lacks the C-13 hydroxyl moiety, rendering it completely inert in esterification pathways required to produce high-value derivatives like 13-tigloyloxylupanine. Analytically, relying on lupanine as a universal calibration proxy for total alkaloid content leads to significant quantification errors due to distinct ionization efficiencies, detection limits, and retention times in LC-MS/MS workflows. Consequently, utilizing generic QA substitutes in place of the exact 13-hydroxylupanine standard guarantees failure in targeted acyltransferase assays and invalidates regulatory food safety reporting [1].
13-Hydroxylupanine serves as the direct and specific substrate for acyltransferase enzymes, such as tigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase, which catalyze the formation of esterified QAs. In comparative enzymatic studies, the apparent Michaelis constant (Km) for 13-hydroxylupanine is highly specific at 18 μM. In contrast, lupanine lacks the C-13 hydroxyl group and shows zero acylation activity. Furthermore, other hydroxylated analogs like lupinine or 4-hydroxylupanine are also rejected by the transferase, confirming the strict structural requirement for the C-13 hydroxyl moiety[1].
| Evidence Dimension | Enzymatic acylation activity (Km) |
| Target Compound Data | 13-Hydroxylupanine: Km = 18 μM (active substrate) |
| Comparator Or Baseline | Lupanine / Lupinine: No acylation activity |
| Quantified Difference | 100% loss of reactivity in non-C13-hydroxylated comparators |
| Conditions | Tigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase assay at pH 7-8, 30°C |
Procurement of 13-hydroxylupanine is strictly required for the semi-synthesis of QA esters or the characterization of lupin acyltransferases, as lupanine cannot serve as a substitute.
In UPLC-MS/MS method development for quinolizidine alkaloids, 13-hydroxylupanine requires specific Multiple Reaction Monitoring (MRM) optimization that cannot be substituted by lupanine. 13-Hydroxylupanine yields a precursor ion of m/z 265.2, whereas lupanine yields a precursor of m/z 249.2. Furthermore, their chromatographic retention behavior differs significantly due to the added polarity of the C-13 hydroxyl group. Utilizing lupanine as an internal standard or proxy for 13-hydroxylupanine leads to misidentification and peak integration failures in complex matrices [1].
| Evidence Dimension | UPLC-MS/MS Precursor Ion (m/z) and Polarity |
| Target Compound Data | 13-Hydroxylupanine: m/z 265.2 (higher polarity) |
| Comparator Or Baseline | Lupanine: m/z 249.2 (lower polarity) |
| Quantified Difference | 16 Da mass shift and distinct MRM fragmentation pathways |
| Conditions | Electrospray ionization (ESI) in positive mode during UPLC-MS/MS |
Analytical chemists must procure 13-hydroxylupanine to establish accurate MRM transitions and retention times, as lupanine's mass and polarity are fundamentally different.
Regulatory limits for lupin alkaloids in food (e.g., 200 mg/kg set by FSANZ) necessitate exact quantification of individual QAs. In UPLC-MS/MS validation studies, 13-hydroxylupanine demonstrates distinct analytical sensitivity compared to lupanine. The Limit of Detection (LOD) for 13-hydroxylupanine is 2.239 μg/L, while lupanine exhibits a higher LOD of 4.323 μg/L. Relying on lupanine to estimate 13-hydroxylupanine concentrations via generic calibration curves results in inaccurate total alkaloid reporting due to these differing ionization and detection thresholds [1].
| Evidence Dimension | UPLC-MS/MS Limit of Detection (LOD) |
| Target Compound Data | 13-Hydroxylupanine: LOD = 2.239 μg/L |
| Comparator Or Baseline | Lupanine: LOD = 4.323 μg/L |
| Quantified Difference | 13-Hydroxylupanine exhibits an approximately 48% lower detection threshold than lupanine |
| Conditions | UPLC-MS/MS analysis of Lupinus extracts and processed foods |
Analytical laboratories must procure the exact 13-hydroxylupanine standard to ensure precise peak identification and regulatory compliance, avoiding the quantification errors inherent in lupanine-only calibrations.
Due to its distinct UPLC-MS/MS precursor ion (m/z 265.2) and specific LOD (2.239 μg/L), 13-hydroxylupanine is an essential analytical reference standard. It is required to accurately quantify total quinolizidine alkaloid content in lupin-based foods, ensuring compliance with the 200 mg/kg maximum limit set by international food safety authorities [1].
Because lupanine is chemically inert at the C-13 position, 13-hydroxylupanine is the obligatory precursor for the chemical or enzymatic synthesis of high-value QA esters, such as 13-tigloyloxylupanine. It serves as the direct substrate in acyltransferase assays and derivatization protocols [2].
Given its distinct structural and polarity profile compared to lupanine and sparteine, 13-hydroxylupanine is procured for targeted in vivo and in vitro toxicological assays. It is used to establish precise receptor binding profiles and LD50 values, distinguishing its specific biological effects from more toxic analogs in safety modeling [1].